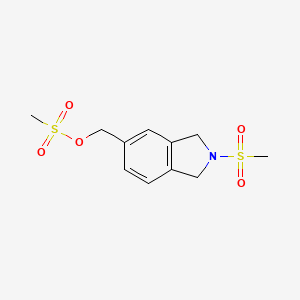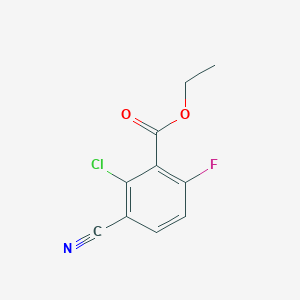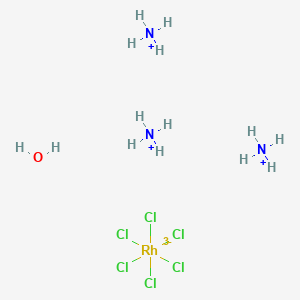
Ammonium hexachlororhodate(III) hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium hexachlororhodate(III) hydrate: is a chemical compound with the formula (NH₄)₃RhCl₆·xH₂O. It is a coordination complex of rhodium, where rhodium is in the +3 oxidation state. This compound is known for its distinctive dark red color and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ammonium hexachlororhodate(III) hydrate can be synthesized by reacting rhodium(III) chloride with ammonium chloride in an aqueous solution. The reaction typically involves dissolving rhodium(III) chloride in water, followed by the addition of ammonium chloride. The mixture is then heated to facilitate the formation of the complex. The resulting solution is cooled, and the product is precipitated out by adding a suitable solvent, such as ethanol .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the product. The compound is then purified through recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Ammonium hexachlororhodate(III) hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states or to metallic rhodium.
Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand substitution reactions often require the presence of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed:
Oxidation: Higher oxidation state rhodium complexes.
Reduction: Lower oxidation state rhodium complexes or metallic rhodium.
Substitution: New coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ammonium hexachlororhodate(III) hydrate is used as a precursor for the synthesis of various rhodium complexes. It is also employed in catalysis, particularly in hydrogenation and hydroformylation reactions .
Biology and Medicine: In biological research, rhodium complexes derived from this compound are studied for their potential anticancer properties. These complexes can interact with DNA and proteins, leading to potential therapeutic applications .
Industry: The compound is used in the electroplating industry for the deposition of rhodium coatings. Rhodium coatings are valued for their hardness, reflectivity, and resistance to corrosion .
Wirkmechanismus
The mechanism of action of ammonium hexachlororhodate(III) hydrate involves the coordination of rhodium with various ligands. In catalytic applications, the rhodium center facilitates the activation of substrates, leading to the desired chemical transformations. In biological systems, rhodium complexes can bind to DNA and proteins, disrupting their normal function and leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- Rhodium(III) chloride hydrate
- Sodium hexachlororhodate(III)
- Potassium hexachlororhodate(III)
Comparison: Ammonium hexachlororhodate(III) hydrate is unique due to its ammonium ligands, which can influence its solubility and reactivity compared to other hexachlororhodate complexes. For example, sodium and potassium hexachlororhodate(III) are more soluble in water, while the ammonium variant may have different solubility properties .
Eigenschaften
Molekularformel |
Cl6H14N3ORh |
|---|---|
Molekulargewicht |
387.7 g/mol |
IUPAC-Name |
triazanium;hexachlororhodium(3-);hydrate |
InChI |
InChI=1S/6ClH.3H3N.H2O.Rh/h6*1H;3*1H3;1H2;/q;;;;;;;;;;+3/p-3 |
InChI-Schlüssel |
RFGWVPYSMZSFQH-UHFFFAOYSA-K |
Kanonische SMILES |
[NH4+].[NH4+].[NH4+].O.Cl[Rh-3](Cl)(Cl)(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


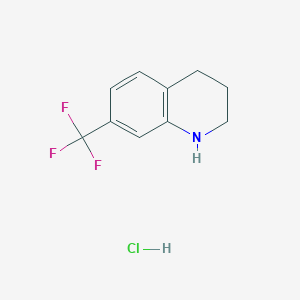
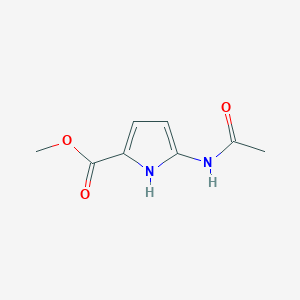
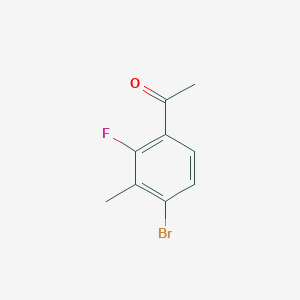
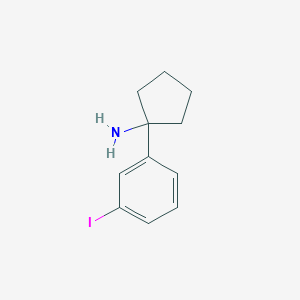
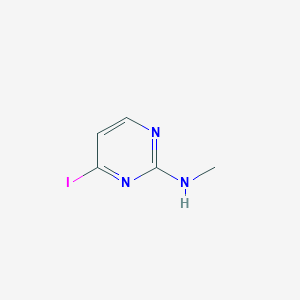
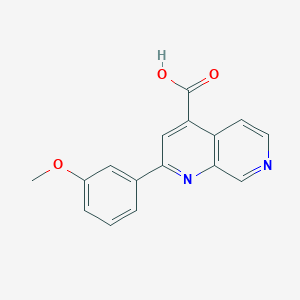
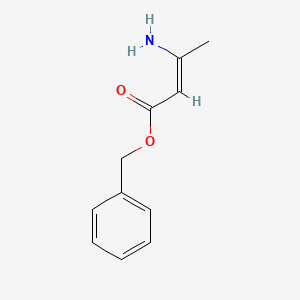
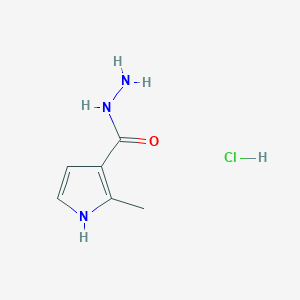
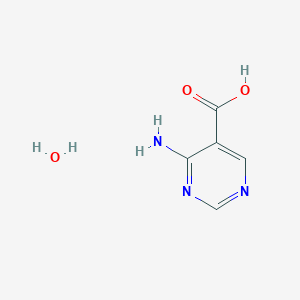
![2-Bromo-8-(4-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12955708.png)
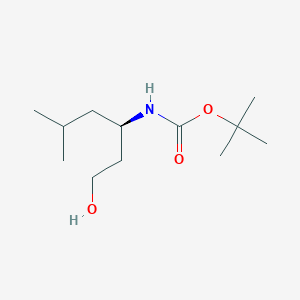
![(E)-methyl 2-[phthalimidooxymethylphenyl]-3-methoxypropenoate](/img/structure/B12955723.png)
